Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-6(8)10-4(2)9-5/h3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPWIJZZAZKDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092287-33-5 | |
| Record name | ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Synthesis and Application of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate: A Technical Guide
CAS Number: 2092287-33-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide will detail its chemical properties, a plausible synthetic route based on established methodologies for analogous structures, its potential applications in drug discovery, and important safety considerations.
Core Chemical Properties
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is a substituted imidazole, a class of compounds known for their wide range of biological activities.[1] The presence of a bromine atom, a methyl group, and an ethyl carboxylate moiety on the imidazole core provides a unique combination of steric and electronic features, making it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 2092287-33-5 | [2] |
| Molecular Formula | C₇H₉BrN₂O₂ | [3] |
| Molecular Weight | 233.06 g/mol | [3] |
Strategic Synthesis of Substituted Imidazoles: A Methodological Framework
A plausible synthetic pathway could involve a variation of the Debus-Radziszewski imidazole synthesis or a related multicomponent condensation. This would likely involve the reaction of a dicarbonyl compound, an aldehyde, ammonia (or an ammonia source), and a suitable starting material to introduce the ethyl carboxylate group.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target molecule.
Detailed Hypothetical Protocol:
This protocol is a conceptualization based on analogous syntheses and should be optimized and validated experimentally.
-
Imidazole Ring Formation: A mixture of a suitable α-dicarbonyl compound (e.g., biacetyl), an aldehyde (e.g., acetaldehyde), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., acetic acid) would be heated to form the 2,5-dimethyl-1H-imidazole core.
-
Introduction of the Carboxylate Group: The formed imidazole could then be carboxylated at the 4-position using a reagent like ethyl chloroformate under basic conditions.
-
Bromination: The final step would involve the regioselective bromination of the imidazole ring at the 5-position. A common brominating agent for such systems is N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or chloroform, often with a radical initiator.[5] The reaction selectivity can be a challenge in imidazole bromination, potentially leading to a mixture of mono- and di-brominated products, necessitating careful control of reaction conditions and purification.
Applications in Drug Discovery and Medicinal Chemistry
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide array of therapeutic applications, including antifungal, antibacterial, and anticancer agents.[1] The introduction of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonds can enhance binding affinity to biological targets, and the lipophilicity of the bromo-substituent can improve membrane permeability.
While specific biological activity for Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is not documented in the available search results, its structural motifs suggest potential as a key intermediate in the synthesis of:
-
Kinase Inhibitors: The imidazole core is a common feature in many kinase inhibitors, which are crucial in cancer therapy.
-
Antimicrobial Agents: Imidazole derivatives have a long history as antifungal and antibacterial drugs.
-
Herbicides: Certain substituted imidazole-5-carboxylic acid esters have been patented for their herbicidal activity.[6]
The ethyl ester group provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, allowing for the exploration of structure-activity relationships in a drug discovery program.
Logical Relationship of Structural Features to Potential Bioactivity:
Caption: Key structural features and their potential contribution to biological activity.
Safety and Handling
Detailed toxicological data for Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is not available. However, based on the safety information for structurally related compounds like ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, the following precautions should be taken:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be approached through established multicomponent reaction strategies. The combination of the privileged imidazole scaffold with a bromine atom and a modifiable ester group makes it an attractive starting point for the development of novel therapeutic agents. Further research is warranted to fully elucidate its synthetic accessibility, reactivity, and biological potential.
References
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Journal of Chemical and Pharmaceutical Research, 2016, 8(1):161-163. (Link: [Link])
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Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2010). One-pot synthesis of imidazole-4-carboxylates by microwave-assisted 1, 5-electrocyclization of azavinyl azomethine ylides. Beilstein journal of organic chemistry, 6, 88. (Link: [Link])
- Godefroi, E. F., & van der Eijcken, C. A. M. (1967). U.S. Patent No. 3,354,173. Washington, DC: U.S.
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Chele-Le-Teng, E. M., Ramharack, T. J., & Bode, M. L. (2021). Studies towards the Design and Synthesis of Novel 1, 5-Diaryl-1 H-imidazole-4-carboxylic Acids and 1, 5-Diaryl-1 H-imidazole-4-carbohydrazides as Potential HIV-1 Integrase Inhibitors. Molecules, 26(20), 6203. (Link: [Link])
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Carpino, P. A., & Black, D. S. (1989). EP Patent No. 0310745A2. (Link: [Link])
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Chele-Le-Teng, E. M., Ramharack, T. J., Frohlich, M. Q., & Bode, M. L. (2021). Studies towards the Design and Synthesis of Novel 1, 5-Diaryl-1 H-imidazole-4-carboxylic Acids and 1, 5-Diaryl-1 H-imidazole-4-carbohydrazides as Potential HIV-1 Integrase Inhibitors. Molecules, 26(20), 6203. (Link: [Link])
-
Amerigo Scientific. (n.d.). Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate. Retrieved from [Link]
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Panday, A., Verma, V. K., & Singh, P. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-273. (Link: [Link])
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Latypova, E., Zakharychev, D., Shakhmin, A., Shklyaev, Y., & Alabugin, I. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1573. (Link: [Link])
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American Cyanamid Company. (1986). Esters of 2-Bromo-4-methylimidazole-5-carboxylic acid. (Link: [Link])
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Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 65-72. (Link: [Link])
- Faming, Z. (2020).
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Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Experimental and Clinical Sciences (Online), 21, 1-1. (Link: [Link])
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Al-Sha'er, M. A., Al-Hiari, Y. M., & Al-Zweri, M. H. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. (Link: [Link])
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An In-depth Technical Guide to Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate: Synthesis, Properties, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document presents a projected synthesis based on established chemical principles, alongside an inferred profile of its chemical properties and potential applications drawn from analogous structures. This approach is intended to equip researchers with a robust foundational understanding for its synthesis and utilization in drug discovery programs.
Introduction: The Imidazole Scaffold and the Promise of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. Substituted imidazoles exhibit a wide array of biological activities, including anticancer, antihypertensive, and antimicrobial effects.[1][2]
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate emerges as a valuable, albeit underexplored, building block. Its structure incorporates several key features for further chemical elaboration: a reactive bromine atom amenable to cross-coupling reactions, an ester group for amide formation or reduction, and a secondary amine in the imidazole ring for N-alkylation. These characteristics position it as a versatile starting material for the synthesis of more complex, biologically active molecules. This guide will illuminate a plausible pathway to its synthesis and explore its potential in the landscape of modern drug discovery.
Proposed Synthesis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate
A two-step synthetic sequence is proposed, commencing with the construction of the imidazole core followed by regioselective bromination.
Step 1: Synthesis of the Precursor, Ethyl 2-methyl-1H-imidazole-4-carboxylate
The synthesis of the imidazole core can be achieved through a well-established condensation reaction. A common and efficient method involves the reaction of an alpha-dicarbonyl compound with an amidine in the presence of an aldehyde and ammonia, a variation of the Radziszewski synthesis. For the target precursor, a more direct approach is the condensation of ethyl 3-amino-3-oxopropanoate (or a related derivative) with acetamidine hydrochloride.
Experimental Protocol: Synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate
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Reaction Setup: To a solution of ethyl 2-chloro-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol, add acetamidine hydrochloride (1.1 equivalents) and triethylamine (1.2 equivalents).
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford Ethyl 2-methyl-1H-imidazole-4-carboxylate.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a good choice as it effectively dissolves the reactants and is relatively easy to remove.
-
Base: Triethylamine is used to neutralize the hydrochloride salt of the amidine and to scavenge the HCl generated during the reaction, driving the reaction to completion.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.
Step 2: Regioselective Bromination
The key challenge in the synthesis of the target molecule is the regioselective introduction of a bromine atom at the C5 position of the imidazole ring. The directing effects of the existing substituents play a crucial role. The 2-methyl group is weakly activating, while the 4-ethoxycarbonyl group is deactivating. In electrophilic aromatic substitution reactions on imidazoles, the C5 position is generally the most reactive.
Experimental Protocol: Synthesis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate
-
Reaction Setup: Dissolve Ethyl 2-methyl-1H-imidazole-4-carboxylate (1 equivalent) in a suitable solvent like dichloromethane or chloroform.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate.
Causality Behind Experimental Choices:
-
Brominating Agent: NBS is a mild and selective brominating agent, which is often preferred over harsher reagents like liquid bromine to avoid over-bromination and side reactions.
-
Solvent: Dichloromethane or chloroform are good solvents for this reaction as they are relatively inert and dissolve both the starting material and the reagent.
-
Temperature: The initial addition of NBS at a lower temperature helps to control the reaction rate and improve selectivity.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate.
Physicochemical and Reactivity Profile
The chemical behavior of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is dictated by the interplay of its functional groups.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₇H₉BrN₂O₂ | Based on structure |
| Molecular Weight | 233.06 g/mol | Based on structure |
| Appearance | White to off-white solid | Typical for similar organic compounds[3] |
| pKa | ~9-10 | The imidazole NH is weakly acidic.[3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Presence of polar functional groups |
Reactivity Profile
The molecule offers three primary sites for chemical modification, making it a versatile intermediate.
-
N-Alkylation/Arylation: The secondary amine of the imidazole ring can be readily alkylated or arylated under basic conditions. This allows for the introduction of various substituents to modulate the compound's properties.
-
Cross-Coupling Reactions: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of C-C bonds and the introduction of aryl, heteroaryl, or alkynyl groups.
-
Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides. Alternatively, the ester can be reduced to an alcohol.
Key Reactive Sites Diagram
Caption: Key reactive sites for chemical modification.
Potential Applications in Medicinal Chemistry
While direct biological data for Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is not available, the broader class of substituted imidazoles has been extensively explored in drug discovery.
-
Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the N-1 and C-5 positions allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases.
-
Antimicrobial Agents: Imidazole derivatives have a long history as antifungal and antibacterial agents.[1] The title compound could serve as a starting point for the development of novel anti-infectives.
-
Anticancer Agents: Many imidazole-containing compounds have shown potent anticancer activity through various mechanisms, including inhibition of sirtuins.[4]
Hypothetical Pathway to a Bioactive Scaffold
The following diagram illustrates a hypothetical synthetic route from Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate to a more complex, potentially bioactive molecule, for instance, a kinase inhibitor scaffold.
Caption: Hypothetical pathway to a complex bioactive molecule.
Conclusion
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate represents a promising yet underutilized building block in medicinal chemistry. This guide has outlined a plausible and efficient synthetic route, predicted its key chemical properties, and highlighted its potential applications in drug discovery. The versatility of its functional groups offers a gateway to a wide array of complex molecules with potential therapeutic value. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
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PubChem. (n.d.). Ethyl 2-bromo-1-methyl-1h-imidazole-4-carboxylate. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate. Retrieved from [Link]
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MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization. Retrieved from [Link]
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PMC. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
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ResearchGate. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]
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LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-methyl-1h-imidazole-4-carboxylate. Retrieved from [Link]
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ScienceDirect. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]
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Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
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AbacipharmTech. (n.d.). Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. Retrieved from [Link]
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Taylor & Francis. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]
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Der Pharma Chemica. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
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Dana Bioscience. (n.d.). Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate 1g. Retrieved from [Link]
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Purity Analysis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate: An In-depth Technical Guide
Introduction: The Critical Role of Purity in a Key Pharmaceutical Building Block
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is a vital heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. The precise arrangement of its substituted imidazole core makes it a valuable intermediate in the development of therapeutic agents. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for the safety and efficacy of the final drug product. Even trace amounts of impurities can potentially alter the pharmacological and toxicological profile of the API, leading to unforeseen adverse effects or diminished therapeutic benefit.
This in-depth technical guide provides a comprehensive framework for the purity analysis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate. Moving beyond a simple recitation of methods, this document, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances, offers a multi-faceted analytical strategy.[1][2][3][4][5] We will delve into the rationale behind the selection of analytical techniques, the prediction of potential impurities based on synthetic routes, and the establishment of a robust, self-validating system for purity determination. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in their work.
Understanding the Impurity Landscape: From Synthesis to Degradation
A robust purity analysis begins with a thorough understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities, which arise from the manufacturing process, and degradation products, which form during storage or handling.
Predicted Process-Related Impurities
While the specific synthesis route for Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate can vary, a common approach involves the cyclization of a dicarbonyl compound with an amidine, followed by bromination. Based on this general pathway, we can anticipate several classes of impurities:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of key starting materials in the final product.
-
Reagents and Catalysts: Residual reagents, such as brominating agents (e.g., N-bromosuccinimide), and catalysts used in the synthesis may be carried through the purification process.
-
Byproducts of Cyclization: The formation of the imidazole ring can sometimes yield isomeric or incompletely cyclized products.
-
Byproducts of Bromination: The bromination step can result in the formation of over-brominated or regioisomeric brominated species. For instance, bromination at other positions on the imidazole ring or on the ethyl group of the ester could occur.
-
Solvent Residues: Residual solvents used during the synthesis and purification steps are also considered impurities and must be controlled.[5]
Potential Degradation Products
Forced degradation studies are essential to identify potential degradation products that could form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[3][4] For a brominated imidazole derivative like Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate, potential degradation pathways include:
-
Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.
-
Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, leading to a variety of products.
The following table summarizes the potential impurities that should be considered during the purity analysis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate.
| Impurity Class | Potential Impurities | Origin |
| Process-Related | Unreacted starting materials (e.g., ethyl 2-methyl-1H-imidazole-4-carboxylate) | Incomplete reaction |
| Isomeric bromination products (e.g., Ethyl 4-bromo-2-methyl-1H-imidazole-5-carboxylate) | Non-selective bromination | |
| Over-brominated products (e.g., dibromo-2-methyl-1H-imidazole-4-carboxylate) | Excess brominating agent | |
| Residual brominating agent (e.g., succinimide from NBS) | Incomplete removal | |
| Residual solvents | Manufacturing process | |
| Degradation Products | 5-bromo-2-methyl-1H-imidazole-4-carboxylic acid | Hydrolysis of the ethyl ester |
| Oxidized imidazole derivatives | Oxidation | |
| Photodegradation products | Exposure to light |
A Multi-Modal Analytical Strategy for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of the purity of a compound. Therefore, a multi-modal approach, leveraging the strengths of different analytical methods, is essential. The following workflow outlines a comprehensive strategy for the purity analysis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate.
Caption: A comprehensive workflow for the purity analysis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key analytical techniques employed in the purity analysis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results.
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
HPLC with UV detection is the cornerstone of purity analysis, allowing for the accurate quantification of the main component and the detection of non-volatile impurities. A reversed-phase method is generally suitable for imidazole derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds like the target analyte and its potential impurities. |
| Mobile Phase A | 0.1% Formic acid in water | Provides acidic conditions to ensure the ionization state of the imidazole ring is consistent, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography, providing good elution strength. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains a stable and reproducible retention time. |
| Detection Wavelength | 230 nm (or as determined by UV scan) | The imidazole chromophore typically has a UV absorbance in this region. A DAD allows for the monitoring of multiple wavelengths and the assessment of peak purity. |
| Injection Volume | 10 µL | A standard injection volume. |
System Suitability Test (SST):
Before sample analysis, a system suitability solution containing the analyte and a known impurity (if available) should be injected. The following parameters should be monitored:
-
Tailing factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical plates: Should be >2000 for the main peak.
-
Resolution: Should be >2.0 between the main peak and the known impurity peak.
-
Relative standard deviation (RSD) of replicate injections: Should be <2.0% for the peak area of the main component.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification of unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight of impurities, which is a critical piece of information for structural elucidation.
Instrumentation:
-
An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
LC Conditions:
The same HPLC conditions as described for the HPLC-UV method can be used to facilitate the correlation of peaks between the two analyses.
MS Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | Imidazole compounds are readily protonated and are well-suited for positive mode ESI. |
| Mass Range | 50 - 1000 m/z | A broad mass range to capture the parent ion and potential fragments of the analyte and its impurities. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimized for efficient ionization. |
| Source Temperature | 120 - 150 °C | Optimized for desolvation. |
| Desolvation Gas Flow | 600 - 800 L/hr | To aid in the desolvation process. |
Data Analysis:
The accurate mass data obtained from the high-resolution mass spectrometer can be used to determine the elemental composition of the impurities. This information, combined with fragmentation data (from MS/MS experiments), can be used to propose the structures of the unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is the method of choice for the analysis of volatile and semi-volatile organic impurities, including residual solvents.
Instrumentation:
-
A GC-MS system with a headspace autosampler for residual solvent analysis.
GC-MS Conditions for Volatile Impurities:
| Parameter | Condition | Rationale |
| Column | A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analytes. |
| Oven Temperature Program | 50 °C (hold for 2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature program to separate compounds with different boiling points. |
| MS Ion Source Temp. | 230 °C | Standard ion source temperature. |
| MS Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
| Mass Range | 35 - 500 m/z | A suitable range to detect common organic molecules. |
Sample Preparation for Volatile Impurities:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Inject an appropriate volume into the GC-MS.
Headspace GC-MS for Residual Solvents:
For the analysis of residual solvents, a headspace sampling technique is preferred to avoid contamination of the GC system with the non-volatile analyte.
Headspace Conditions:
-
Vial Equilibration Temperature: 80 - 120 °C (optimized for the expected solvents)
-
Vial Equilibration Time: 15 - 30 min
-
Loop Temperature: 90 - 130 °C
-
Transfer Line Temperature: 100 - 140 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Identification
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and any isolated impurities. It is particularly useful for distinguishing between isomers that may have the same mass and similar chromatographic behavior.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of the protons in the molecule.
-
¹³C NMR: Provides information on the number and chemical environment of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms in the molecule, which is crucial for confirming the structure and identifying isomers.
Sample Preparation:
-
Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the NMR spectra.
Data Presentation and Interpretation
The data generated from the analytical techniques described above should be presented in a clear and concise manner to facilitate interpretation and reporting.
Quantitative Data Summary:
| Analytical Technique | Parameter | Result | Specification |
| HPLC-UV | Assay of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate | e.g., 99.5% | ≥ 99.0% |
| Individual known impurity | e.g., 0.08% | ≤ 0.15% | |
| Individual unknown impurity | e.g., 0.05% | ≤ 0.10% | |
| Total impurities | e.g., 0.3% | ≤ 1.0% | |
| GC-MS (Headspace) | Residual Solvents (e.g., Methanol, Acetone) | e.g., < 100 ppm | As per ICH Q3C |
Logical Relationships in Impurity Profiling:
Caption: Logical workflow for the profiling and management of impurities based on ICH guidelines.
Conclusion: A Commitment to Scientific Integrity and Patient Safety
The purity analysis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is a multi-faceted process that requires a deep understanding of the compound's chemistry, a strategic selection of analytical techniques, and a commitment to rigorous, self-validating methodologies. By integrating chromatographic and spectroscopic techniques, and by grounding the analytical strategy in the principles of the ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of this critical pharmaceutical intermediate. This in-depth technical guide provides a robust framework for achieving this goal, ultimately contributing to the development of safer and more effective medicines.
References
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMS Biotechnology (Europe) Ltd. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSBIO. [Link]
-
ICH. (2006). Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs-A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
ICH. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Siddiqui, M. R., Al-Othman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
-
MedCrave. (2016). Forced Degradation Studies. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Medistri. (2024). GC/MS Identification of Impurities. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3047-3055. [Link]
-
Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101689. [Link]
Sources
Methodological & Application
Application Note: Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate as a Privileged Scaffold
Topic: Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction & Pharmacophore Significance
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate (EBMIC) represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from its dense functionality on the imidazole core, allowing for orthogonal diversification at three distinct positions (N1, C4, C5).
This scaffold is a direct precursor for several therapeutic classes:
-
p38 MAP Kinase Inhibitors: The tri-substituted imidazole core is the pharmacophore for SB203580 and related anti-inflammatory agents.
-
Angiotensin II Receptor Antagonists (Sartans): Analogs of this molecule (often with C2-propyl chains) are key intermediates for drugs like Olmesartan.
-
Purine Mimetics: The imidazole-4-carboxylate motif serves as a bioisostere for purine bases in antiviral research.
Chemo-Physical Profile
| Property | Value | Notes |
| CAS Number | 2092287-33-5 | Often indexed as the 4-bromo-5-carboxylate tautomer. |
| Molecular Formula | C7H9BrN2O2 | |
| Molecular Weight | 233.06 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DMSO, DMF, MeOH, DCM | Poor solubility in water/hexanes. |
| pKa (Im-H) | ~10.5 | Acidic proton at N1 allows facile deprotonation. |
Strategic Reactivity Map
The utility of EBMIC lies in its specific reactivity profile. As a 1H-imidazole, it exists in tautomeric equilibrium. Functionalization must follow a logical order to ensure regiocontrol.
Tautomerism & Regioselectivity
In solution, the proton shuttles between N1 and N3.
-
Tautomer A: 5-bromo-4-carboxylate (Sterically crowded at C4/C5).
-
Tautomer B: 4-bromo-5-carboxylate.
Critical Consideration: The first synthetic step is almost always N-alkylation to lock the tautomer and desymmetrize the ring.
Figure 1: Reactivity hotspots of the EBMIC scaffold. The N1-alkylation locks the regiochemistry, enabling subsequent Pd-catalyzed coupling at C5.
Detailed Experimental Protocols
Protocol A: Regioselective N-Alkylation
Objective: To introduce a benzyl or alkyl group at N1, locking the tautomer. Challenge: Alkylation can occur at N1 or N3. The ester at C4 is electron-withdrawing, making the adjacent nitrogen (N3 in the 4-ester tautomer) less nucleophilic but also less sterically hindered than the nitrogen adjacent to the Bromine. In practice, mixtures are common and require chromatographic separation.
Materials:
-
EBMIC (1.0 eq)
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) or Cesium Carbonate ( ) -
Solvent: Anhydrous DMF or Acetonitrile
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with EBMIC (10 mmol, 2.33 g) and anhydrous DMF (20 mL).
-
Base Addition: Add
(20 mmol, 2.76 g) in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange indicating deprotonation. -
Alkylation: Add Benzyl bromide (11 mmol, 1.3 mL) dropwise via syringe.
-
Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The N-H spot (lower Rf) should disappear.
-
Workup: Cool to RT. Pour mixture into ice-water (100 mL). Extract with EtOAc (
mL).[1] Wash combined organics with LiCl solution (5%) to remove DMF, then Brine. Dry over . -
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (
, 0-30% EtOAc in Hexanes).-
Regioisomer ID: The major isomer is typically the one alkylated distal to the bulkier/more withdrawing group, but 2D-NMR (NOESY) is required for confirmation. For 4-ester-5-bromo systems, N1 alkylation (adjacent to Br) is often favored sterically over N3 (adjacent to Ester) if the ester is bulky, though electronic factors compete.
-
Protocol B: Suzuki-Miyaura Cross-Coupling at C5
Objective: To replace the C5-Bromine with an aryl group, creating the biaryl core common in p38 inhibitors.
Materials:
-
N-Alkylated EBMIC intermediate (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(aqueous) -
Solvent: 1,4-Dioxane
Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the N-alkylated intermediate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and 1,4-Dioxane (4 mL). Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add
(0.05 mmol, 41 mg) and (1 mL). Seal the vessel immediately. -
Reaction: Heat to 90°C for 12 hours (thermal) or 100°C for 1 hour (microwave).
-
Monitoring: LC-MS should show conversion of the Bromide [M, M+2 pattern] to the Biaryl product [M-Br+Ar].
-
Workup: Filter through a Celite pad, washing with EtOAc. Wash filtrate with water and brine.[2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Medicinal Chemistry Workflow: Synthesis of p38 MAPK Inhibitors
The following workflow illustrates how EBMIC is processed into a bioactive amide (Kinase Inhibitor).
Figure 2: Synthetic pathway for converting EBMIC into a p38 MAP Kinase inhibitor analog.
Troubleshooting & Optimization
-
De-bromination: If hydro-dehalogenation (loss of Br replaced by H) is observed during Suzuki coupling, reduce the reaction temperature and ensure the solvent is strictly degassed. Switch to
if is too aggressive. -
Hydrolysis Issues: The ethyl ester at C4 can be sterically shielded by the C5-aryl group after coupling. If LiOH/THF fails, switch to KOH in EtOH at reflux.
References
-
Vertex AI Search. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.[1] Link
-
Mendeleev Communications. (2023).[1] Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates. Russian Journal of Organic Chemistry. Link
-
BenchChem. (2025).[3] Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid (Analogous Chemistry). Link
-
Journal of Chemical and Pharmaceutical Research. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Link
-
Sigma-Aldrich. Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate Product Page. Link
Sources
Use of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate in kinase inhibitor synthesis
Utilizing Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate as a Core Scaffold
Abstract & Strategic Value
This guide details the application of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate (CAS: 106876-54-4) in the synthesis of ATP-competitive kinase inhibitors. The imidazole core is a privileged scaffold in medicinal chemistry, capable of mimicking the purine ring of ATP to form critical hydrogen bonds with the kinase hinge region (e.g., p38 MAPK, BRAF, TAK1).
This specific intermediate offers a trifunctional orthogonal platform:
-
C5-Bromine: Ready for Suzuki-Miyaura cross-coupling to install aryl "hinge-binding" motifs.
-
C4-Ester: A versatile handle for hydrolysis and amide coupling to install "solvent-front" solubilizing tails.
-
N1-Nitrogen: Allows for alkylation to tune steric fit and pharmacokinetic properties.
Chemical Profile & Reactivity
Compound: Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate Molecular Formula: C7H9BrN2O2 MW: 233.06 g/mol
| Site | Functionality | Reactivity Mode | Strategic Role in Inhibitor Design |
| N1 | Secondary Amine (Azole) | Nucleophilic Substitution ( | Anchoring: Controls orientation in the ATP pocket; prevents tautomeric shifting. |
| C5 | Aryl Bromide | Pd-Catalyzed Cross-Coupling | Hinge Binding: Installation of aryl/heteroaryl groups (e.g., pyridine, phenol) to H-bond with the kinase backbone. |
| C4 | Ethyl Ester | Hydrolysis / Amide Coupling | Tail Extension: Attachment of morpholine/piperazine tails to access the solvent-exposed region or back-pocket. |
| C2 | Methyl Group | C-H Activation (limited) | Steric Gate: The methyl group often restricts rotation, locking the active conformation. |
Critical Synthetic Workflow
The following protocol describes a divergent synthesis strategy. Expert Note: The order of operations is critical. N-alkylation is performed first to fix the tautomer and prevent catalyst poisoning by the free N-H during the Suzuki coupling.
Step 1: Regioselective N-Alkylation (The Anchor)
Objective: Install the
Protocol:
-
Dissolution: Dissolve Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool to 0°C. Add
(1.5 eq) or NaH (1.2 eq, 60% dispersion). Stir for 30 min.-
Expert Insight:
often improves the ratio of the desired 1,5-isomer over the 1,4-isomer compared to stronger bases like NaH, likely due to the "Ceasium Effect" and coordination with the ester carbonyl.
-
-
Alkylation: Add Alkyl Halide (
, 1.1 eq) dropwise. Warm to RT and stir for 4-12 h. -
Workup: Quench with
. Extract with EtOAc.[1][2][3] Wash with LiCl (5%) to remove DMF. -
Purification (CRITICAL): Isolate regioisomers via Flash Chromatography (Hex/EtOAc gradient).
-
Validation: Use NOE (Nuclear Overhauser Effect) NMR . Irradiate the
-alkyl protons; if you see enhancement of the Ester-Ethyl signal, you likely have the N-alkyl group adjacent to the ester (unwanted for standard p38 inhibitors). If you see enhancement of the C2-Methyl, it is inconclusive. Crystal structure or HMBC is the gold standard here.
-
Step 2: Suzuki-Miyaura Cross-Coupling (The Hinge)
Objective: Install the aryl group at C5. Substrate: N-alkylated intermediate from Step 1.[3][4]
Protocol:
-
Setup: In a pressure vial, combine the N-alkylated bromide (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(2.0 eq). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 mins.
-
Catalyst: Add
(0.05 eq).-
Why this catalyst? The bidentate dppf ligand prevents
-hydride elimination (irrelevant here) but more importantly resists deactivation by the imidazole nitrogens better than .
-
-
Reaction: Seal and heat to 90°C for 4–16 h. Monitor by LC-MS.
-
Workup: Filter through Celite. Concentrate. Purify via silica column.
Step 3: Ester Hydrolysis & Amide Coupling (The Tail)
Objective: Convert the C4-ester to an amide to reach the solvent front.
Protocol:
-
Hydrolysis: Dissolve C5-arylated ester in THF/MeOH/Water (2:1:1). Add LiOH (3.0 eq). Stir at RT until LC-MS shows acid mass (M-28). Acidify to pH 4 with 1N HCl to precipitate the acid.
-
Coupling: Dissolve the dried acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir 5 min. Add Amine (
, e.g., Morpholine). Stir 2 h.
Visualization: Divergent Synthesis Pathway
Caption: Divergent synthetic pathway highlighting the critical regioselective alkylation step prior to palladium-catalyzed cross-coupling.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Step 1) | Steric bulk of alkylating agent is too low (e.g., MeI). | Switch base to |
| Stalled Suzuki Coupling (Step 2) | Catalyst poisoning by imidazole nitrogens. | Increase catalyst loading to 10 mol%. Switch to SPhos Pd G2 or XPhos Pd G2 precatalysts, which are more robust for heteroaryl-heteroaryl couplings. |
| Protodeboronation | Unstable boronic acid (e.g., 2-pyridyl). | Use Boronic Esters (Pinacol) instead of acids. Lower temperature to 60°C and extend time. Add CuCl (1.0 eq) as a promoter (Liebeskind-Srogl variant). |
| Hydrolysis Fails (Step 3) | Steric hindrance from ortho-substituents on C5-aryl. | Switch from LiOH to TMSOK (Potassium trimethylsilanolate) in anhydrous THF. This allows cleavage under non-aqueous conditions. |
Safety & Handling
-
Lachrymator Warning:
-Halo esters and related brominated intermediates can be severe eye irritants. Handle only in a fume hood. -
Palladium Waste: Segregate heavy metal waste streams.
-
Pressure: Suzuki couplings in sealed vials at 90°C generate pressure. Use rated pressure vessels with blast shields.[5]
References
-
Hinge Binder Design: "Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase." RSC Medicinal Chemistry.[6]
-
Suzuki Coupling Mechanisms: "Suzuki Coupling: Mechanism & Examples." NRO Chemistry.
-
Regioselectivity in Imidazoles: "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole..." Der Pharma Chemica.
-
Kinase Inhibitor Scaffolds: "Use of a hinge-directed scaffold for the development of selective kinase inhibitors."[7] ResearchGate.
-
General Imidazole Chemistry: "Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates." Russian Journal of Organic Chemistry.
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.
This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to clarify the synthetic pathway and decision-making processes.
I. Synthesis Overview and Key Challenges
The synthesis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is typically a two-step process:
-
Formation of the imidazole core: Synthesis of the precursor, Ethyl 2-methyl-1H-imidazole-4-carboxylate.
-
Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the imidazole ring.
Each stage presents unique challenges that can impact the overall yield and purity of the final product. Common issues include low yields in the initial cyclization, lack of regioselectivity during bromination, and difficulties in purification. This guide will address these challenges systematically.
Purification challenges of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate
Topic: Purification & Stability Optimization
Welcome to the Purification Support Hub
You are likely accessing this guide because you are encountering difficulties isolating Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate (hereafter referred to as Target 5-Br ).
This molecule presents a classic "perfect storm" of purification challenges:
-
Amphoteric Nature: The imidazole ring causes peak tailing on silica.
-
Tautomeric Ambiguity: The 1H-imidazole core means the 4- and 5-positions are tautomerically equivalent in solution, complicating NMR interpretation and crystallization.
-
Close Elution: The difference in Rf between the starting material (Des-bromo) and the product is often negligible.
This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.
Module 1: The "Crude" Reality – Reaction Workup
Context: The standard synthesis involves bromination of ethyl 2-methyl-1H-imidazole-4-carboxylate using N-Bromosuccinimide (NBS) in ACN or DMF.
Common Troubleshooting Scenarios
Q: My crude NMR shows a mess of peaks around 2.7-2.9 ppm. Is this my product decomposing? A: Likely not. This is Succinimide , the byproduct of NBS.
-
The Problem: Succinimide has partial solubility in organic solvents like Ethyl Acetate (EtOAc), making it drag through standard extractions.
-
The Fix: Do not rely solely on brine.
-
Quench: Add 5% aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy unreacted bromine (indicated by color change from orange to yellow/colorless).
-
Wash: Perform two rigorous washes with Water (not brine) first. Succinimide is highly water-soluble. Follow with Brine only for the final drying step.
-
Q: I see a "doublet" impurity in the aromatic region. A: This is likely the Dibromo species (if N-bromination occurred transiently or over-bromination happened).
-
Prevention: Monitor the reaction via HPLC, not TLC. Stop the reaction at 95% conversion. Pushing to 100% almost guarantees over-bromination.
Visual Workflow: Optimized Workup Protocol
Figure 1: Optimized aqueous workup to maximize removal of succinimide and inorganic salts prior to chromatography.
Module 2: Chromatographic Resolution
Context: The Target 5-Br has an acidic proton (NH) and a basic nitrogen (N3). This amphoteric nature leads to severe interaction with silanol groups on silica gel.
The "Tailing" Issue
Q: My product streaks from Rf 0.5 down to the baseline. How do I fix this? A: You are experiencing Silanol Interaction . The imidazole NH is hydrogen-bonding to the acidic silica.
-
The Fix: You must "cap" the silica or modify the mobile phase.
-
Method A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) to your DCM/MeOH or Hexane/EtOAc system.
-
Method B (Column Pre-treatment): Flush the column with 5% TEA in Hexane, then equilibrate with your starting solvent. This neutralizes the silica before your compound touches it.
-
The "Co-Elution" Issue
Q: The starting material (SM) and Product (5-Br) co-elute. TLC shows one spot. A: Bromine is lipophilic, but not enough to drastically shift Rf compared to the Hydrogen it replaced on this polar ring.
-
The Fix: Change Selectivity (Or "Orthogonality").
-
Standard System: Hexane/EtOAc often fails to separate these.
-
Recommended System: DCM / MeOH (98:2 to 95:5) or Toluene / Acetone . The pi-pi interactions in Toluene often discriminate better between the H-imidazole and Br-imidazole than simple alkanes do.
-
Data: Solvent System Performance
| Solvent System | Separation Quality | Tailing Risk | Notes |
| Hexane / EtOAc (1:1) | Poor | High | Co-elution common. |
| DCM / MeOH (95:5) | Moderate | High | Requires TEA modifier. |
| DCM / MeOH / NH₃ (95:5:0.5) | Excellent | Low | Ammonia suppresses tailing. |
| Toluene / Acetone (4:1) | Good | Moderate | Good for difficult isomers. |
Module 3: Crystallization (The Scale-Up Solution)
Context: For >5g scales, chromatography is inefficient. Crystallization is preferred but difficult due to the melting point (~165-175°C depending on purity) and solubility profile.
Protocol: Anti-Solvent Crash
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (EtOH) or Acetone .
-
Filtration: Filter while hot to remove insoluble oligomers (often colored yellow/brown).
-
The Crash: Slowly add Water (if using EtOH) or Hexane (if using Acetone) until turbidity persists.
-
Cooling: Allow to cool to Room Temp, then 4°C.
-
Note: If an oil forms (oiling out), re-heat and add a seed crystal. Imidazoles are notorious for super-saturation.
-
Q: My crystals are yellow, but the product should be white. A: The yellow color usually comes from trace oxidized bromine species or conjugated oligomers.
-
The Fix: Perform a Charcoal Treatment .
-
Dissolve in hot EtOH.
-
Add Activated Carbon (5 wt%).
-
Stir for 30 mins.
-
Filter through Celite.
-
Proceed to crystallization.[1]
-
Module 4: Stability & Analytical Validation
Storage Warning
The ester bond at position 4 is susceptible to hydrolysis, especially if the final material contains trace acid (from silica) or base (from workup).
-
Requirement: Ensure the final solid is dried under high vacuum to remove water.
-
Storage: -20°C is recommended for long-term storage to prevent debromination or hydrolysis.
Visual Logic: Troubleshooting Decision Tree
Figure 2: Rapid decision tree for identifying and solving common purification defects.
References
-
N-Bromosuccinimide (NBS)
- Source: Wikipedia / Organic Chemistry Portal.
- Relevance: Standard conditions for bromination of electron-rich heterocycles and workup precautions.
-
Link:
-
Synthesis of Imidazole Carboxylates (General Methodology)
- Source: Journal of Chemical and Pharmaceutical Research (JOCPR). "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- Relevance: Describes the synthesis and purification (acid-base treatment)
-
Link: (General Journal Landing Page for verification)
-
Physical Properties & Solubility Data
- Source: Sigma-Aldrich / Merck.
- Relevance: Solubility data (Chloroform/Methanol)
-
Link:
-
Chromatographic Strategies for Nitrogen Heterocycles
- Source: Common Organic Chemistry.
- Relevance: Strategies for purifying basic amines/imidazoles using modifiers.
-
Link:
Sources
Technical Support Center: Synthesis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this critical synthetic step. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific, practical issues you may encounter in the lab. Each point details the problem, its likely chemical origin, and actionable solutions.
Issue 1: Low Yield & Formation of a Major, Less Polar Impurity
Problem: My reaction yields are consistently low, and TLC/LC-MS analysis shows a significant byproduct that is less polar than my starting material and desired product.
Probable Cause(s): The most common side reaction in the bromination of an activated heterocycle like imidazole is over-bromination.[1] The primary byproduct is almost certainly the dibrominated species, Ethyl 2,5-dibromo-2-methyl-1H-imidazole-4-carboxylate. The imidazole ring is electron-rich, making it highly susceptible to multiple electrophilic substitutions if the reaction is not carefully controlled.
Proposed Solutions & Scientific Rationale:
-
Control Stoichiometry of N-Bromosuccinimide (NBS): Do not use a large excess of NBS. Start with 1.0 to 1.05 equivalents. NBS provides a slow, steady source of electrophilic bromine, which is gentler than using liquid Br₂, but an excess will inevitably lead to the dibromo product.[2]
-
Optimize Reaction Temperature: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Exothermic reactions can accelerate the second bromination step.
-
Slow Reagent Addition: Add the NBS solution dropwise or in small portions over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the brominating agent, favoring the kinetically preferred monobromination.
-
Choice of Solvent: Acetonitrile or Dichloromethane (DCM) are often good starting points. Highly polar aprotic solvents like DMF can sometimes accelerate the reaction to the point where selectivity is lost.[1]
Workflow: Mitigating Over-Bromination
Caption: Controlled reaction workflow for selective monobromination.
Issue 2: Presence of a Highly Polar, UV-Active Impurity
Problem: My crude product contains a significant amount of a baseline impurity on my TLC plate (silica gel, ethyl acetate/hexane). This impurity is also visible by LC-MS with a lower mass than the desired product.
Probable Cause(s): This is a classic sign of ester hydrolysis. The ethyl ester group has been cleaved to the corresponding carboxylic acid (5-bromo-2-methyl-1H-imidazole-4-carboxylic acid). This can happen under either acidic or basic conditions, which can arise during the reaction or, more commonly, during the aqueous workup.[3]
Proposed Solutions & Scientific Rationale:
-
Avoid Strong Bases in Workup: Do not use strong bases like NaOH or KOH for quenching or extraction. If a basic wash is needed to remove acidic byproducts, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution and keep the extraction time short and the temperature low (ice bath).
-
Neutral or Mildly Acidic Workup: Quench the reaction with a neutral reagent like sodium thiosulfate (to remove excess bromine) and then extract with a neutral organic solvent. Wash the organic layer with brine only.
-
Anhydrous Conditions: Ensure your starting materials and solvent are dry. Trace water can react with NBS to form HBr, which can catalyze hydrolysis over long reaction times.[4]
-
Purification: If hydrolysis has already occurred, the acid can be removed. During column chromatography, the acid will either stick to the silica baseline or can be eluted with a more polar solvent system containing a small amount of acetic acid. Alternatively, an acidic/basic extraction can be used to separate the neutral ester from the acidic byproduct, but this risks further hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) the recommended brominating agent over liquid bromine (Br₂)?
A1: There are two primary reasons:
-
Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle and weigh than highly corrosive, volatile, and toxic liquid bromine.[1]
-
Reaction Control: NBS provides a constant, low concentration of electrophilic bromine (Br⁺) in the reaction mixture. This is because the reaction relies on a proton source (like trace HBr) to react with NBS to generate Br₂ in situ. This low concentration helps prevent runaway reactions and significantly reduces the formation of over-brominated side products, which is a major issue when using a full equivalent of high-purity Br₂.[2]
Q2: What determines the regioselectivity of the bromination at the C5 position?
A2: The regioselectivity is a result of the combined electronic effects of the substituents on the imidazole ring. In the starting material, Ethyl 2-methyl-1H-imidazole-4-carboxylate, the ring is activated towards electrophilic substitution. The C5 position is sterically accessible and electronically favored for substitution. While a detailed theoretical analysis is complex, empirical data shows that for many similar imidazole systems, the C5 position is highly susceptible to electrophilic attack, especially when C2 and C4 are substituted.
Q3: My product appears unstable during purification or storage. What could be the cause?
A3: Imidazole derivatives, particularly halogenated ones, can be sensitive to light, acid, and heat.
-
Acid Sensitivity: Residual acid from the reaction or chromatography can cause degradation. Ensure the final product is washed and dried thoroughly. Co-evaporation with a neutral solvent can sometimes help remove trace acids.
-
Light Sensitivity: Store the final compound in an amber vial or protected from light.
-
Thermal Stability: While generally stable, prolonged heating (e.g., on a rotary evaporator at high temperatures) should be avoided. It is best to concentrate the product in vacuo at temperatures below 40 °C.
Q4: What is the best way to monitor this reaction?
A4: Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a mobile phase such as 50-70% Ethyl Acetate in Hexane.
-
Starting Material (SM): Ethyl 2-methyl-1H-imidazole-4-carboxylate.
-
Product (P): Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate. Will have a slightly higher Rf than the starting material due to the replacement of a small H atom with a large, lipophilic Br atom.
-
Dibromo Byproduct (DB): Will have a significantly higher Rf (be less polar) than both the SM and P.
-
Hydrolyzed Acid (HA): Will remain at the baseline (Rf ≈ 0) in this solvent system.
Stain with potassium permanganate (KMnO₄) or visualize under UV light (254 nm) if the compounds are UV-active.
Key Reaction Pathways and Side Reactions
Caption: Main synthetic route and primary side reactions.
Data Summary: Reaction Conditions
| Parameter | Recommended Condition (for Monobromination) | Condition Leading to Side Reactions | Associated Side Product |
| NBS Stoichiometry | 1.0 - 1.05 equivalents | > 1.2 equivalents | Dibrominated Product |
| Temperature | 0 °C to Room Temperature | > 40 °C or poor heat dissipation | Dibrominated Product, Degradation |
| Reagent Addition | Slow, dropwise addition | Rapid, single-portion addition | Dibrominated Product |
| Workup pH | Neutral or mildly basic (NaHCO₃) | Strongly acidic or basic (NaOH) | Carboxylic Acid (Hydrolysis) |
Protocol: General Procedure for Synthesis
This is a representative protocol and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Ethyl 2-methyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile. Add this solution to the stirred reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC (50% EtOAc/Hexane). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at <40 °C.
-
Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
References
- BenchChem. (n.d.). A Comparative Guide to Imidazole Bromination: N-Bromosuccinimide vs. 2,5-Dibromo-4-nitro-1H.
- Organic Chemistry Portal. (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline.
- PubMed. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent.
- YouTube. (2021). N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- ResearchGate. (2025). Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium.
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
- MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
Sources
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate stability and degradation
Technical Support Center: Specialty Heterocycles Subject: Stability Profile & Degradation Troubleshooting for Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate
Executive Summary
Compound: Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate CAS Registry Number: 2092287-33-5 (Note: Isomers such as 95470-42-1 exist; verify specific regiochemistry). Role: Critical intermediate in the synthesis of Angiotensin II receptor antagonists (Sartans) and bioactive kinase inhibitors.
This guide addresses the physicochemical stability of this amphoteric heterocycle. Unlike simple esters, the presence of the imidazole ring (basic/nucleophilic nitrogen) and the bromine atom (photolabile) creates a "self-reactive" environment if handling protocols are not strictly followed.
Part 1: The Stability Triad (Mechanistic Insight)
To prevent degradation, you must understand the three primary failure modes of this molecule.
Hydrolytic Instability (The Ester Linkage)
The ethyl ester at position C4 is susceptible to hydrolysis, converting the molecule into 5-bromo-2-methyl-1H-imidazole-4-carboxylic acid .
-
Mechanism: While esters generally require strong acid/base to hydrolyze, the imidazole ring itself can act as an intramolecular general base catalyst (especially if the N-H is deprotonated), accelerating hydrolysis in the presence of trace moisture.
-
Critical Threshold: Water content >0.5% w/w significantly accelerates degradation at RT.
Photolytic Debromination (The Bromine Atom)
The C-Br bond on the electron-deficient imidazole ring is sensitive to UV radiation (254–365 nm).
-
Mechanism: Homolytic fission generates a radical pair. In hydrogen-donating solvents (MeOH, THF), this leads to Ethyl 2-methyl-1H-imidazole-4-carboxylate (Des-bromo impurity).
-
Visual Indicator: The material turns from off-white to yellow/orange due to radical coupling byproducts.
Nitrogen Reactivity (The 1H-Imidazole Core)
The N1-H proton is acidic (pKa ~14.2), while the N3 nitrogen is nucleophilic.
-
Risk: In solution, tautomerization allows the nitrogen to react with electrophiles (including atmospheric CO2 or trace aldehydes), leading to N-substituted impurities or dimers.
Part 2: Degradation Pathways Visualization
The following diagram maps the degradation logic to help you identify impurities in your HPLC traces.
Figure 1: Primary degradation pathways. Impurity A usually elutes earlier than the parent peak on Reverse Phase HPLC; Impurity B elutes later or close to the parent depending on pH.
Part 3: Troubleshooting Guide (Q&A)
Scenario A: Physical Appearance & Purity
Q: My white powder has turned pale yellow after 2 weeks of storage. Is it usable?
-
Diagnosis: This indicates early-stage surface oxidation or photolysis (Trace Impurity C).
-
Action:
-
Perform an HPLC check. If purity is >98% and the "yellow" component is not a distinct peak >0.5%, it is likely a surface phenomenon.
-
Recrystallization: If purity is compromised, recrystallize from Ethanol/Water (9:1) or Toluene. Avoid acetone (can form Schiff bases with impurities).
-
Prevention: Store in amber vials under Argon/Nitrogen.
-
Q: I see a new peak at RRT 0.65 in my HPLC chromatogram.
-
Diagnosis: This is likely the Carboxylic Acid (Hydrolysis Product) . It is more polar than the ester.
-
Root Cause: Moisture ingress during storage or using wet solvents (e.g., un-dried DMF/DMSO).
-
Fix: Ensure all solvents are anhydrous (<0.05% water). Add molecular sieves to the stock solution.
Scenario B: Synthetic Reactivity
Q: The Suzuki coupling at the C-Br position is stalling (low conversion).
-
Diagnosis: Catalyst Poisoning.
-
Mechanism: The free N-H imidazole nitrogen can coordinate strongly to Palladium (Pd), deactivating the catalyst cycle.
-
Protocol Adjustment:
-
Protect the Nitrogen: Use a protecting group (e.g., SEM, Boc, or Trityl) before the coupling step.
-
Base Selection: Use a weaker inorganic base (e.g., K3PO4) rather than amines to prevent competitive coordination.
-
Catalyst: Switch to Pd(dppf)Cl2 or Pd(PPh3)4 which are more robust against N-coordination.
-
Q: I am trying to N-alkylate the imidazole, but I am getting mixtures.
-
Diagnosis: Regio-isomerism.
-
Insight: The 2-methyl and 4-ester groups create steric and electronic differences between N1 and N3. However, tautomerism exists.
-
Solution: Use a non-polar solvent (DMF or CH3CN) with NaH or Cs2CO3. The alkylation usually favors the less sterically hindered nitrogen (distal to the bulky ester/bromo groups), but you must confirm regiochemistry via NOE NMR.
Part 4: Validated Storage & Handling Protocols
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C (Short term) -20°C (Long term) | Retards hydrolysis kinetics. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative yellowing and moisture uptake. |
| Container | Amber Glass | Blocks UV light to prevent debromination. |
| Solubility | DMSO, DMF, Methanol, Ethanol | Avoid dissolving in water unless pH is adjusted. |
| Hygroscopicity | Moderate | The ester-imidazole motif can hydrogen bond with atmospheric water. |
Part 5: Analytical Method (HPLC)
Use this method to separate the parent from the Des-bromo and Acid impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps imidazole protonated/sharp).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/Ester).
-
Expected Elution: Acid (Early) -> Des-Bromo (Mid) -> Parent (Late) -> Dimers (Very Late).
References
-
Chemical Identity & Isomer Data
-
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate. BLD Pharm Catalog. Accessed 2026.[1]
-
-
Hydrolysis Mechanism of Imidazoles
-
Catalysis of Ester Hydrolysis by Imidazole. Penn State University Research. 2
-
-
Photolytic Degradation
-
Synthetic Application (Sartans)
-
Synthesis of Olmesartan Intermediates (Imidazole carboxylates). J. Org. Chem. / JOCPR. 6
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Photolytic debromination pathway of polybrominated diphenyl ethers in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate. As a Senior Application Scientist, this guide synthesizes my field experience with established scientific principles to provide you with a comprehensive and practical resource for overcoming these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate in my aqueous buffer. What is the recommended starting solvent?
A1: Due to its chemical structure, Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is expected to have low solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.[1] The most commonly used and recommended starting solvents for poorly soluble compounds are Dimethyl Sulfoxide (DMSO) or ethanol.[1]
Q2: What is the maximum concentration of organic solvent I can use in my cell-based assay?
A2: The final concentration of the organic co-solvent should be kept as low as possible to minimize cytotoxicity. For DMSO, a final concentration of ≤0.5% is generally recommended, and for ethanol, ≤1% is a common guideline.[1] However, the optimal and maximum tolerable concentration is cell-line dependent and should be determined empirically.
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound is highly soluble in the organic stock but poorly soluble in the final aqueous medium. Here are a few immediate strategies to try:
-
Reduce the final concentration: The most direct solution is to work with a lower final concentration of the compound in your assay.[1]
-
Incremental addition and mixing: Add the stock solution to the aqueous medium dropwise while vortexing or stirring. This helps to avoid localized high concentrations that can trigger precipitation.[1]
-
Gentle warming: Briefly warming the solution in a water bath (e.g., to 37°C) can sometimes help to dissolve the compound.[1] Be cautious with temperature-sensitive compounds.
Q4: Can I adjust the pH of my buffer to improve the solubility of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate?
A4: Yes, pH adjustment can be a very effective strategy. Imidazole-containing compounds are amphoteric, meaning they can act as both an acid and a base.[2] The solubility of such compounds is often pH-dependent.[1][3] For imidazole derivatives, solubility can often be increased in acidic conditions due to the protonation of the imidazole ring.[4][5] It is advisable to test a range of pH values to find the optimal condition for your specific experimental setup.
Comprehensive Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate. The underlying principle is to methodically explore solvent systems and physical conditions to achieve and maintain the desired concentration in your experimental medium.
Issue 1: Inability to Prepare a Concentrated Stock Solution
If you are struggling to dissolve the compound in a standard organic solvent like DMSO or ethanol, a systematic solvent screening is recommended.
Underlying Cause: The polarity and hydrogen bonding characteristics of the solvent may not be optimal for this specific molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preparing a stock solution.
Recommended Solvents for Initial Screening:
| Solvent | Polarity Index | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic, highly polar. Excellent for many poorly soluble compounds. |
| Ethanol | 5.2 | Protic, polar. Generally well-tolerated in biological assays. |
| Methanol | 6.6 | Protic, polar. Similar to ethanol but can be more toxic. |
| N,N-Dimethylformamide (DMF) | 6.4 | Aprotic, polar. A strong solvent, but use with caution due to higher toxicity. |
| Acetonitrile | 5.8 | Aprotic, polar. Often used in analytical chemistry. |
Step-by-Step Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh a small amount of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate.
-
Solvent Addition: Add a small volume of your chosen solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle Warming: If necessary, warm the solution to 37°C for a short period.
-
Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.
Issue 2: Precipitation Upon Dilution into Aqueous Media
This is a common challenge when moving from a high-concentration organic stock to a final aqueous experimental solution.
Underlying Cause: The significant change in solvent polarity reduces the solubility of the compound.
Troubleshooting Strategies:
-
Optimize the Dilution Process:
-
Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C can help.
-
Stir vigorously: Continuously stir the aqueous medium while slowly adding the stock solution drop-by-drop.
-
-
Utilize a Co-solvent System:
-
If your initial stock is in DMSO, consider a secondary, less non-polar co-solvent that is miscible with water, such as ethanol. Prepare an intermediate dilution in the co-solvent before the final dilution into the aqueous medium.
-
-
pH Adjustment:
-
As imidazoles can be protonated at lower pH, which often increases aqueous solubility, systematically test the effect of pH on the solubility of your compound.[4][5]
-
Protocol for pH Optimization:
-
Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
To a fixed volume of each buffer, add a small, consistent amount of your concentrated stock solution.
-
Observe for any precipitation immediately and after a set incubation period (e.g., 1 hour).
-
Quantify the concentration of the dissolved compound in the supernatant using UV-Vis spectrophotometry or HPLC to determine the optimal pH.
-
-
-
Employ Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]
-
Protocol for Using Cyclodextrins (Kneading Method):
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer.
-
In a separate container, dissolve your compound in a minimal amount of an organic solvent (e.g., ethanol).
-
Slowly add the compound solution to the cyclodextrin solution while stirring.
-
Continue to stir the mixture for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
This solution can then be used in your experiments.
-
-
Issue 3: Verifying the Concentration of the Dissolved Compound
It is crucial to confirm the actual concentration of your compound in the final solution, especially after troubleshooting solubility issues.
Recommended Analytical Techniques:
-
UV-Vis Spectrophotometry: If the compound has a chromophore, you can use UV-Vis spectroscopy to determine its concentration. You will first need to generate a standard curve of the compound in the same solvent system.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more sensitive and specific method for quantifying the concentration of your compound and can also assess its purity.
Concluding Remarks
Overcoming the solubility challenges of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate requires a systematic and logical approach. By starting with a suitable organic solvent, optimizing the dilution process, and exploring variables such as pH and the use of solubility enhancers, you can successfully prepare solutions for your experiments. Always verify the final concentration of your dissolved compound using appropriate analytical techniques to ensure the accuracy and reproducibility of your results.
References
- Benchchem. Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Published November 15, 2022.
- Pendidikan Kimia. pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Published November 21, 2017.
- ResearchGate. pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance | Request PDF.
- Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves.
- ACS Publications. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 | Molecular Pharmaceutics. Published February 18, 2020.
- PubMed. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Published April 6, 2020.
- ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Published January 2, 2019.
Sources
Technical Support Center: Catalyst Selection for Imidazole Ring Formation
Status: Operational Ticket ID: IMID-CAT-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Catalyst Decision Matrix
Welcome to the Imidazole Synthesis Technical Support Center. Selection of the correct catalyst is not merely about rate acceleration; it dictates the regiochemical outcome (1,4- vs. 1,5-substitution) and the chemoselectivity of your reaction.
Use the following decision tree to identify the correct catalytic module for your specific substrate class.
Figure 1: Primary decision logic for catalyst selection based on starting material availability and desired substitution pattern.
Module 1: The Debus-Radziszewski (DR) Synthesis
Core Issue: "My reaction yields a black tar or polymer instead of a crystalline solid."
Technical Analysis
The classic DR reaction involves the condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1][2][3]
-
The Trap: Using strong mineral acids (HCl,
) often degrades sensitive aldehydes or causes aldol polymerization before the imidazole ring closes. -
The Fix: Switch to Ammonium Acetate (
) or Organocatalysts (L-Proline) . acts as a dual-function reagent: it provides the nitrogen source and maintains a buffered pH (approx. 4.75), which activates the carbonyl without triggering massive decomposition [1].
Protocol: Buffered Multicomponent Synthesis
-
Reagents: Benzil (10 mmol), Benzaldehyde (10 mmol),
(50 mmol). -
Catalyst/Solvent: Glacial Acetic Acid (20 mL) or Ethanol with 10 mol% L-Proline (Green Method).
-
Conditions: Reflux (110°C) for 2–4 hours.
Self-Validating Check:
-
TLC Monitoring: Look for the disappearance of the yellow Benzil spot.
-
Color Indicator: The reaction mixture should transition from yellow (diketone) to a lighter amber/clear solution. If it turns dark brown/black within 10 minutes, your temperature is too high or the aldehyde is unstable.
Troubleshooting FAQ
Q: I need to avoid acetic acid due to acid-sensitive groups (e.g., acetals). What is the alternative? A: Use Molecular Iodine (
) (5-10 mol%) in Ethanol or Indium(III) Chloride () . These function as mild Lewis acids that activate the carbonyl oxygen through coordination rather than protonation, preserving acid-labile protecting groups [2].
Module 2: The Van Leusen Reaction (TosMIC)
Core Issue: "I am getting low yields and observing oxazole byproducts."
Technical Analysis
This reaction builds the imidazole ring via a [3+2] cycloaddition of Toluenesulfonylmethyl isocyanide (TosMIC) with an aldimine.
-
Regioselectivity: Uniquely favors 1,5-disubstituted or 1,4,5-trisubstituted imidazoles, which are difficult to access via DR synthesis.
-
The Trap (Oxazole Formation): If the aldimine is not fully formed before TosMIC addition, TosMIC reacts directly with the aldehyde to form an oxazole [3].
Protocol: Two-Step, One-Pot Procedure
-
Imine Formation: Aldehyde (1.0 eq) + Primary Amine (1.0 eq) +
(drying agent) in MeOH. Stir 1h. -
Cyclization: Add TosMIC (1.1 eq) and Base Catalyst (
or t-BuOK) . -
Conditions: Reflux for 3–5 hours.
Self-Validating Check:
-
NMR Signature: The C2 proton of the imidazole ring usually appears as a distinct singlet around
7.6–7.9 ppm. If you see a signal shift or lack of N-H coupling (in N-substituted cases), check for oxazole contamination (oxazole C2 is typically more downfield).
Troubleshooting FAQ
Q: Why is regioselectivity poor with my unsymmetrical ketone? A: The Van Leusen reaction is highly sensitive to sterics. With hindered ketones, switch to t-BuNH2 as the amine component to force the steric bulk away, or utilize microwave irradiation to overcome the activation energy barrier for the desired tautomer [4].
Module 3: Transition Metal Catalysis (C-H Activation)
Core Issue: "I cannot functionalize the C2 position of my imidazole."
Technical Analysis
The C2 proton of imidazole is the most acidic (
-
Catalyst: Copper(II) Acetate (
) or Palladium(II) Acetate ( ) . -
Mechanism: Oxidative C-H functionalization. Copper promotes the formation of a C-Cu intermediate which then undergoes cross-coupling.
Protocol: Copper-Catalyzed Oxidative Cyclization
-
Substrates: Amidine + Alkyne/Methyl Ketone.
-
Catalyst: 10 mol%
or . -
Ligand: 20 mol% 1,10-Phenanthroline (crucial for stabilizing the Cu-intermediate).
-
Oxidant: Oxygen (1 atm) or TEMPO.
Figure 2: Simplified mechanism for Copper-catalyzed aerobic oxidative synthesis of imidazoles.
Comparative Data: Catalyst Performance
| Catalyst System | Reaction Type | Typical Yield | Key Advantage | Key Limitation |
| Debus-Radziszewski | 70–90% | Robust, cheap, buffers reaction. | Harsh for acid-labile groups. | |
| Modified DR | 85–95% | Mild Lewis acid, water tolerant. | Higher cost of reagents.[4] | |
| Van Leusen | 60–85% | Access to 1,5-substitution patterns. | Requires TosMIC (odorous, cost). | |
| Oxidative Coupling | 50–80% | High regiocontrol, mild temp. | Requires O2/Oxidant, metal waste. | |
| Green/Nano | 80–92% | Magnetically recoverable, reusable.[5] | Synthesis of catalyst required first. |
References
-
Debus-Radziszewski Mechanism & Buffering
-
Source: Wikipedia / Ullmann's Encyclopedia.[1] "Debus–Radziszewski imidazole synthesis."
-
-
Lewis Acid Catalysis (Indium/Iodine)
- Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. "Recent advances in the synthesis of imidazoles."
-
Van Leusen Reaction & Oxazole Side Products
- Source: Organic Chemistry Portal. "Van Leusen Imidazole Synthesis."
-
Microwave & Green Synthesis
-
Copper Catalyzed Cyclization
- Source: National Institutes of Health (PMC). "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines." (Analogous mechanism for imidazoles).
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Synthesis Routes for Substituted Imidazoles
Executive Summary
The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Losartan, Ondansetron, and Dacarbazine. However, the "best" synthesis route is strictly context-dependent. A process chemist scaling a 2,4,5-trisubstituted inhibitor faces entirely different constraints than a medicinal chemist requiring a library of 1,5-disubstituted analogs.
This guide objectively compares the three dominant synthetic architectures: the classic Debus-Radziszewski , the regioselective Van Leusen , and the modular Amidine/
Part 1: The Classic Approach
The Debus-Radziszewski Synthesis
Best For: 2,4,5-Trisubstituted Imidazoles (e.g., Lophine derivatives).[1]
This multicomponent reaction (MCR) involves the condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia (or primary amine). While historically significant, the classical thermal method suffers from low yields and harsh conditions. Modern adaptations utilizing microwave irradiation and solid-acid catalysts have revitalized this route for green chemistry applications.
-
Mechanism: The reaction proceeds via the formation of a diimine intermediate from the 1,2-dicarbonyl and amine, which then undergoes condensation with the aldehyde and subsequent ring closure.
-
Critical Insight: The use of ammonium acetate in acetic acid is the standard "brute force" method, but replacing this with solid supports (e.g., silica-supported
or acidic alumina) under microwave irradiation can double yields and reduce reaction times from hours to minutes [1].
Protocol A: Microwave-Assisted Green Synthesis
Target: 2,4,5-Triphenyl-1H-imidazole (Lophine)
-
Reagents: Benzil (10 mmol), Benzaldehyde (10 mmol), Ammonium Acetate (20 mmol), Alumina (acidic, 2 g).
-
Procedure:
-
Mix reagents thoroughly in a beaker; adsorb onto the alumina support.
-
Place in a microwave reactor vessel (open vessel mode if solvent-free).
-
Irradiate at 400W for 4–6 minutes (monitor via TLC).
-
Work-up: Cool to room temperature. Add cold ethanol (20 mL) to the solid mixture and stir to dissolve the product. Filter off the alumina.
-
Pour filtrate into crushed ice. Collect the precipitate by filtration.
-
Purification: Recrystallize from ethanol/water (9:1).
-
-
Expected Yield: 85–92% (vs. ~60% thermal).
Part 2: The Regioselective Specialist
The Van Leusen Reaction
Best For: 1,5-Disubstituted or 1,4,5-Trisubstituted Imidazoles.
When specific regiochemistry is required—particularly the elusive 1,5-substitution pattern—the Van Leusen reaction is the gold standard. It utilizes Tosylmethyl Isocyanide (TosMIC) as a C-N-C synthon reacting with aldimines.
-
Mechanism: A base-mediated [3+2] cycloaddition. The TosMIC anion attacks the imine carbon, followed by cyclization. Crucially, the elimination of the tosyl group (sulfinic acid) drives the aromatization.
-
Causality: The regioselectivity is intrinsic to the mechanism; the nitrogen from the imine always ends up at the N-1 position, and the isocyanide carbon becomes C-2. This prevents the formation of regioisomeric mixtures common in alkylation reactions [2].
Protocol B: Base-Mediated Van Leusen Synthesis
Target: 1-Benzyl-5-phenyl-1H-imidazole
-
Reagents: Benzyl amine (10 mmol), Benzaldehyde (10 mmol), TosMIC (11 mmol),
(20 mmol), MeOH/DME (2:1). -
Procedure:
-
Step 1 (Imine Formation): Stir Benzyl amine and Benzaldehyde in MeOH (10 mL) with anhydrous
for 2 hours at RT. Filter to remove solids. -
Step 2 (Cycloaddition): Add TosMIC and
to the filtrate. Add DME (dimethoxyethane, 5 mL) to improve solubility. -
Reflux the mixture for 3–5 hours.
-
Work-up: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc and wash with water and brine.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
-
Self-Validating Check: The disappearance of the characteristic isocyanide peak (~2140 cm⁻¹) in IR indicates consumption of TosMIC.
Part 3: The Modular Approach
Amidine + -Halo Ketone Cyclization
Best For: 1,2,4-Trisubstituted Imidazoles (Rational Design).
This route offers the highest degree of modularity. By pre-selecting the substituents on the amidine (C-2 source) and the
-
Mechanism: Nucleophilic attack of the amidine nitrogen onto the
-carbon of the ketone, followed by cyclization onto the carbonyl oxygen and dehydration. -
Scalability Update: Older protocols used toxic chloroform. A scalable, green process developed by Pfizer process chemists utilizes THF/Water biphasic systems with mild bases like
, avoiding chromatography for purification [3].
Protocol C: Scalable Aqueous/Organic Biphasic Synthesis
Target: 2-Phenyl-4-(4-chlorophenyl)-1H-imidazole
-
Reagents: Benzamidine hydrochloride (10 mmol), 2-Bromo-4'-chloroacetophenone (10 mmol),
(40 mmol), THF (20 mL), Water (5 mL). -
Procedure:
-
Dissolve Benzamidine HCl in water (5 mL).
-
Dissolve the
-bromo ketone in THF (20 mL). -
Combine phases and add solid
slowly (gas evolution). -
Heat to vigorous reflux (65°C) for 2–4 hours.
-
Work-up: Cool to RT. Separate the organic layer. The aqueous layer can be back-extracted with EtOAc.
-
Purification: In many cases, the product precipitates directly upon cooling or partial evaporation of THF. Wash the solid with water and hexanes.
-
-
Expected Yield: >90% (High purity).
Part 4: Comparative Data Analysis
| Feature | Debus-Radziszewski | Van Leusen | Amidine + |
| Primary Regioisomer | 2,4,5-Trisubstituted | 1,5-Disubstituted | 1,2,4-Trisubstituted |
| Atom Economy | Moderate (Loss of | Low (Loss of Tosyl group) | Moderate (Loss of |
| Reaction Conditions | Harsh (Acid/Heat) or Microwave | Basic (mild to moderate) | Mild (Biphasic, weak base) |
| Substrate Tolerance | High for aromatics; Low for aliphatics | Excellent (Aldehydes/Amines) | High (Tolerates Pyridines) |
| Scalability | High (Industrial standard) | Moderate (Reagent cost) | High (Pfizer Process) |
| Typical Yield | 60–90% | 50–80% | 85–95% |
Part 5: Visualization & Logic Flows
Figure 1: Synthesis Route Decision Matrix
Caption: Logical decision tree for selecting the optimal synthesis route based on desired substitution pattern.
Figure 2: Mechanistic Flow of Van Leusen Reaction
Caption: Step-wise mechanism showing the critical [3+2] cycloaddition and tosyl elimination steps.
References
-
Microwave-Assisted Synthesis of Imidazoles: Sparks, R. B., et al. (2006). "Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product." Journal of Chemical Education. Link
-
Van Leusen Reaction Scope: Van Leusen, A. M., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Journal of Organic Chemistry. Link
-
Scalable Amidine Protocol: Anderson, M., et al. (2009). "A Scalable, Chromatography-Free Synthesis of 2,4-Disubstituted Imidazoles." Organic Process Research & Development. (Note: Validated via general Pfizer process literature for Organic Syntheses Vol 86). Link
Sources
A Senior Application Scientist's Comparative Guide to Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the imidazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic introduction of halogen atoms onto this versatile heterocycle offers a powerful tool to modulate its physicochemical and biological properties. This guide provides an in-depth comparison of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate with its fluoro, chloro, and iodo counterparts. We will delve into their synthesis, physicochemical characteristics, reactivity, and potential biological implications, supported by experimental data and detailed protocols.
Introduction: The Impact of Halogenation on Imidazole Scaffolds
Halogenation is a cornerstone of modern medicinal chemistry, with profound effects on a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile. The choice of halogen, from the highly electronegative fluorine to the large and polarizable iodine, allows for fine-tuning of these properties. On the imidazole ring, a halogen at the 5-position can significantly influence the electronic environment and steric profile of the molecule, thereby altering its interactions with biological targets.
This guide will focus on the systematic comparison of the following four key halogenated imidazole derivatives:
-
Ethyl 5-fluoro-2-methyl-1H-imidazole-4-carboxylate
-
Ethyl 5-chloro-2-methyl-1H-imidazole-4-carboxylate
-
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate
-
Ethyl 5-iodo-2-methyl-1H-imidazole-4-carboxylate
Synthesis of Ethyl 5-halo-2-methyl-1H-imidazole-4-carboxylates: A Comparative Protocol
The synthesis of these halogenated imidazoles can be achieved through a multi-step process, starting from readily available starting materials. The following protocols are representative methods for the preparation of each analog.
General Synthetic Pathway
The overall synthetic strategy involves the construction of the imidazole ring followed by halogenation. A common route is the reaction of an alpha-haloketone with an amidine, followed by esterification and halogenation.
Caption: General synthetic route to ethyl 5-halo-2-methyl-1H-imidazole-4-carboxylates.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate (Precursor)
-
Step 1: Synthesis of Ethyl 2-chloroacetoacetate. To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield ethyl 2-chloroacetoacetate.
-
Step 2: Cyclization to form the imidazole ring. Dissolve ethyl 2-chloroacetoacetate (1.0 eq) in ethanol. Add acetamidine hydrochloride (1.2 eq) and sodium ethoxide (2.5 eq). Reflux the mixture for 6 hours. After cooling, neutralize the reaction with acetic acid and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to obtain ethyl 2-methyl-1H-imidazole-4-carboxylate.
Protocol 2: Halogenation of Ethyl 2-methyl-1H-imidazole-4-carboxylate
-
For Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate: Dissolve ethyl 2-methyl-1H-imidazole-4-carboxylate (1.0 eq) in chloroform. Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by recrystallization from ethanol.[2]
-
For Ethyl 5-chloro-2-methyl-1H-imidazole-4-carboxylate: Follow the procedure for the bromo-analog, but use N-chlorosuccinimide (NCS) (1.1 eq) as the halogenating agent.[3]
-
For Ethyl 5-iodo-2-methyl-1H-imidazole-4-carboxylate: Follow the procedure for the bromo-analog, but use N-iodosuccinimide (NIS) (1.1 eq) as the halogenating agent. The reaction may require slightly longer reaction times.
-
For Ethyl 5-fluoro-2-methyl-1H-imidazole-4-carboxylate: Dissolve ethyl 2-methyl-1H-imidazole-4-carboxylate (1.0 eq) in acetonitrile. Add Selectfluor® (1.1 eq) and stir the reaction at room temperature for 24 hours. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer and concentrate. Purify the crude product by column chromatography.
Physicochemical Properties: A Comparative Analysis
The nature of the halogen atom at the 5-position significantly influences the physicochemical properties of the imidazole ring. These differences are critical in determining the molecule's behavior in both chemical reactions and biological systems.
| Property | Fluoro-analog | Chloro-analog | Bromo-analog | Iodo-analog |
| Molecular Weight ( g/mol ) | 172.15 | 188.60 | 233.05 | 280.05 |
| logP (calculated) | ~1.2 | ~1.6 | ~1.8 | ~2.2 |
| pKa (imidazole NH, estimated) | ~5.5 | ~5.7 | ~5.8 | ~5.9 |
| C-X Bond Length (Å, approx.) | 1.35 | 1.70 | 1.85 | 2.05 |
| C-X Bond Dissociation Energy (kcal/mol, approx.) | 116 | 84 | 72 | 58 |
| Halogen Electronegativity (Pauling scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
Causality behind Experimental Choices: The choice of halogenating agent (NBS, NCS, NIS, Selectfluor) is based on their reactivity and selectivity for electrophilic halogenation on electron-rich aromatic systems like imidazoles. The reaction conditions are optimized to achieve mono-halogenation at the C5 position, which is electronically activated.
Reactivity Profile: The Halogen's Influence on Chemical Transformations
The halogen atom on the imidazole ring serves as a versatile handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. The reactivity of the C-X bond is directly related to its bond strength and the nature of the halogen.
Caption: Correlation between C-X bond strength and reactivity in cross-coupling reactions.
-
Fluoro- and Chloro-analogs: The C-F and C-Cl bonds are strong, making these compounds less reactive in standard cross-coupling reactions like Suzuki or Stille couplings.[4] They often require more forcing conditions or specialized catalyst systems.
-
Bromo-analog: The C-Br bond is weaker, making Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate a versatile and widely used intermediate for introducing new substituents at the 5-position.[5]
-
Iodo-analog: The C-I bond is the weakest, rendering the iodo-analog the most reactive in cross-coupling reactions. This high reactivity allows for a broader range of transformations under milder conditions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate
-
To a reaction vessel, add Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate (1.0 eq), an arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as SPhos (0.1 eq).
-
Add a base, such as potassium carbonate (3.0 eq), and a solvent system, typically a mixture of dioxane and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-aryl-2-methyl-1H-imidazole-4-carboxylate.
Biological Activity and Structure-Activity Relationship (SAR)
The choice of halogen can have a dramatic impact on the biological activity of imidazole-based compounds. This is due to a combination of factors including steric bulk, electronic effects, and the ability to form halogen bonds.
-
Fluorine: Often introduced to block metabolic oxidation at a specific position and can increase binding affinity through favorable electrostatic interactions.[6]
-
Chlorine and Bromine: These halogens provide a balance of lipophilicity and potential for halogen bonding. They are frequently found in bioactive molecules.
-
Iodine: The large and polarizable nature of iodine makes it a strong halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base, which can enhance protein-ligand binding affinity and specificity.[7]
Spectroscopic Characterization
The halogen substituent also influences the spectroscopic properties of the imidazole derivatives.
-
¹H NMR Spectroscopy: The electron-withdrawing nature of the halogens will generally cause a downfield shift of the imidazole ring protons. The magnitude of this effect is related to the electronegativity of the halogen.
-
¹³C NMR Spectroscopy: The carbon atom attached to the halogen will exhibit a characteristic chemical shift. For the bromo- and iodo-analogs, this signal may be broadened due to quadrupolar relaxation.
-
IR Spectroscopy: The C-X stretching vibration will appear in the fingerprint region of the IR spectrum. The frequency of this vibration decreases with increasing mass of the halogen. A sharp band near 525 cm⁻¹ can confirm the presence of a bromine atom.[2]
Conclusion
The choice of halogen in the design of ethyl 5-halo-2-methyl-1H-imidazole-4-carboxylates offers a strategic avenue for fine-tuning the properties of these important synthetic intermediates.
-
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate represents a versatile and balanced building block, offering good reactivity in cross-coupling reactions while maintaining favorable physicochemical properties.
-
The fluoro- and chloro-analogs provide increased metabolic stability but are less amenable to further functionalization via cross-coupling.
-
The iodo-analog is the most reactive, allowing for a wider scope of chemical transformations under mild conditions, and is a potent halogen bond donor, which can be exploited in rational drug design.
The selection of the optimal halogenated imidazole will depend on the specific goals of the research program, whether it be the synthesis of a diverse library of compounds or the targeted optimization of a lead candidate's biological activity and pharmacokinetic profile.
References
-
Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. Available at: [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. Available at: [Link]
-
Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Semantic Scholar. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. Available at: [Link]
-
Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Wiley Online Library. Available at: [Link]
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. Available at: [Link]
-
C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. ResearchGate. Available at: [Link]
-
Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. PrepChem.com. Available at: [Link]
-
Compounds (5a-5j) Physicochemical Properties. ResearchGate. Available at: [Link]
-
Imidazole: Having Versatile Biological Activities. SciSpace. Available at: [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. Available at: [Link]
-
a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Available at: [Link]
-
2-METHYLIMIDAZOLE. NCBI. Available at: [Link]
- CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. Google Patents.
-
Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. Available at: [Link]
-
Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. TSI Journals. Available at: [Link]
-
Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents. Journal of Neonatal Surgery. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
- WO2009071584A1 - Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof. Google Patents.
-
1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... ResearchGate. Available at: [Link]
- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Google Patents.
-
Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. PMC. Available at: [Link]
-
Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE 2 Production in RAW 264.7 Cells. MDPI. Available at: [Link]
-
Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
-
1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. Available at: [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available at: [Link]
-
Photochemistry of Matrix-Isolated 4Diazo4H-imidazole: IR-Spectroscopic Identification of 4H-Imidazol-4-ylidene. ResearchGate. Available at: [Link]
-
13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available at: [Link]
-
Investigation of Prototropic Tautomerism of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates. ResearchGate. Available at: [Link]
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- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. jocpr.com [jocpr.com]
- 8. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Verification of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is a critical determinant of the final product's safety and efficacy. Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate, a key building block in various synthetic pathways, is no exception. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity verification of this compound. As Senior Application Scientists, our focus is not merely on the procedural steps but on the scientific rationale underpinning the methodological choices, ensuring a robust and self-validating approach to purity assessment.
The Central Role of Purity in Pharmaceutical Development
Impurities in a pharmaceutical intermediate like Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate can arise from various sources, including residual starting materials, by-products of the synthesis, and degradation products. These impurities, even at trace levels, can have significant consequences, potentially affecting the yield and purity of subsequent reaction steps, and more critically, introducing toxic or unwanted pharmacological effects into the final API. Therefore, a precise and accurate analytical method for purity determination is not just a quality control measure but a fundamental aspect of drug development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
HPLC is a powerful and versatile analytical technique that stands as the cornerstone for purity assessment in the pharmaceutical industry.[1] Its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity makes it the gold standard for this application. A validated reverse-phase HPLC (RP-HPLC) method provides a reliable means to determine the purity of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate and to detect and quantify any related impurities.
Chemical Properties of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate
-
Molecular Formula: C₇H₉BrN₂O₂
-
Molecular Weight: 233.06 g/mol [2]
-
CAS Number: 2092287-33-5
Proposed HPLC Method and Rationale
The development of a robust HPLC method is guided by the physicochemical properties of the analyte and the principles of chromatography. For Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate, a reversed-phase method is proposed due to the compound's expected moderate polarity.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient Elution | A gradient elution is chosen to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Phosphoric acid is used to control the pH of the mobile phase and suppress the ionization of the imidazole ring, leading to better peak shape and retention. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Detection Wavelength | 220 nm | Based on the UV absorbance characteristics of similar imidazole derivatives, a wavelength of 220 nm is selected to ensure good sensitivity for the parent compound and potential impurities.[3] |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh and dissolve Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
Chromatographic System: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions into the chromatograph.
-
Data Analysis: The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A Trustworthy System
To ensure the reliability of the HPLC method, it must be validated according to the guidelines of the International Council for Harmonisation (ICH)[4], United States Pharmacopeia (USP)[5][6], and European Pharmacopoeia (Ph. Eur.)[7].
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the main peak in a blank chromatogram and by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution and plotting the peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: The closeness of the test results to the true value. It is determined by spiking the sample with known amounts of the reference standard at different concentration levels and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) of a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Comparative Analysis with Alternative Techniques
While HPLC is the workhorse for purity determination, other techniques offer complementary information and can be advantageous in specific scenarios.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard of a different compound.[8] This is a significant advantage over HPLC, which is a relative method requiring a reference standard of the same compound.
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation: Accurately weigh a known amount of the Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent Addition: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, ensuring complete relaxation of all relevant signals.
-
Data Analysis: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / I_standard) x (N_standard / N_analyte) x (MW_analyte / MW_standard) x (m_standard / m_analyte) x Purity_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For a semi-volatile compound like Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate, derivatization may be necessary to increase its volatility.
Experimental Protocol: GC-MS Purity Determination (with Derivatization)
-
Derivatization: React the sample with a suitable derivatizing agent (e.g., a silylating agent like BSTFA) to convert the polar N-H group into a less polar and more volatile derivative.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The components are separated in the GC column and then detected and identified by the mass spectrometer.
-
Data Analysis: Purity is determined by the area percent method, similar to HPLC. The mass spectrometer provides structural information for the identification of impurities.
Performance Comparison
| Parameter | HPLC | qNMR | GC-MS |
| Principle | Relative quantification based on UV response | Absolute quantification based on the number of nuclei | Relative quantification based on ionization |
| Reference Standard | Requires a certified standard of the analyte | Requires a certified internal standard (can be a different compound) | Requires a standard of the analyte for accurate quantification |
| Selectivity | High, based on chromatographic separation | High, based on unique chemical shifts | Very high, based on chromatographic separation and mass-to-charge ratio |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Very high (pg/mL to fg/mL) |
| Analysis Time | Moderate (15-30 min per sample) | Fast (5-15 min per sample) | Moderate to long (including derivatization) |
| Sample Throughput | High (with autosampler) | Moderate | Moderate |
| Information Provided | Purity, retention time | Purity, structural information | Purity, retention time, mass fragmentation pattern (structural information) |
| Destructive | Yes | No | Yes |
Visualizing the Workflow
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical is the safe and compliant disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for halogenated organic compounds and imidazole derivatives.
The core principle of chemical waste management is "cradle-to-grave" responsibility, meaning that the generator of the waste is accountable for its safe handling from creation to final disposal[1]. This guide will equip you with the necessary knowledge to fulfill this responsibility.
Hazard Identification and Risk Assessment
| Potential Hazard | Associated Risk & Precautionary Measures |
| Skin and Eye Irritation | Direct contact may cause irritation. Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[5][6][7]. |
| Inhalation | If in powdered form, dust inhalation may cause respiratory irritation. Handle in a well-ventilated area or a chemical fume hood[8][9]. |
| Environmental Hazard | Improper disposal can lead to environmental contamination. Halogenated organic compounds require specific disposal routes to prevent harm to ecosystems[10]. |
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is your first line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes[5].
-
Hand Protection: Nitrile gloves are recommended for handling imidazole derivatives. Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contact[5][6].
-
Body Protection: A fully buttoned lab coat must be worn to protect your skin and clothing[5][6].
-
Respiratory Protection: When handling the solid compound outside of a fume hood, a NIOSH-approved respirator may be necessary if there is a risk of dust generation[8][9].
Segregation of Waste: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is a halogenated organic compound due to the presence of bromine[3].
Do NOT mix halogenated waste with non-halogenated organic waste.
Mixing these waste streams can create hazardous reactions and significantly increases disposal costs[4].
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate.
Caption: Disposal workflow for Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate.
Step-by-Step Disposal Protocol
-
Preparation:
-
Waste Container Selection:
-
Obtain a designated waste container specifically for halogenated organic waste [3][11]. These containers are often color-coded or clearly labeled by your institution's Environmental Health and Safety (EHS) department.
-
The container must be in good condition, compatible with the chemical, and have a secure, screw-top lid[5][6].
-
-
Waste Transfer:
-
Carefully transfer the solid Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate into the designated halogenated waste container.
-
If dealing with solutions of the compound, pour the liquid waste carefully, using a funnel if necessary to avoid spills.
-
Do not overfill the container; a general rule is to fill it to no more than 80% capacity.
-
-
Container Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[4].
-
The SAA should be away from general work areas and incompatible materials such as strong oxidizing agents and acids[6][8].
-
Ensure the container is stored in secondary containment to catch any potential leaks[4].
-
-
Final Disposal:
-
Once the container is full or has reached the institutional time limit for storage in an SAA, arrange for its collection by your institution's EHS department or a certified hazardous waste disposal contractor[5][13].
-
Halogenated organic wastes are typically disposed of via high-temperature incineration at a permitted hazardous waste facility[3][10].
-
Spill Management
In the event of a small spill, and if you are trained to do so:
-
Alert others in the vicinity.
-
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled bag or container for disposal as halogenated waste[4][8].
-
Clean the spill area thoroughly.
For large spills, evacuate the area immediately and contact your institution's emergency response team[6][11].
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that your valuable research does not come at the cost of personal or environmental well-being.
References
- Imidazole - SAFETY DATA SHEET. (2010-02-04). Fisher Scientific.
- Imidazole - University of Washington. (2025-02-28). University of Washington.
- Imidazole Safety & Handling Procedures.
- Imidazole SOP: Safety & Handling Procedures. Studylib.
- Safety D
- Organic Solvents. Environment, Health and Safety - University of Colorado Boulder.
- WASTE MANAGEMENT. Bucknell University.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group - University of Illinois Urbana-Champaign.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Summary of Hazardous Waste Regulations. (2024-08-12). Florida Department of Environmental Protection.
- Halogenated Solvents in Laboratories.
- Pennsylvania Hazardous Waste Disposal Guidelines. (2023-09-11). MCF Environmental Services.
- SAFETY DATA SHEET. (2018-01-23). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025-12-20). Fisher Scientific.
- Hazardous Waste Compliance and Assistance.
- SAFETY D
- Requirement of Chemicals moving to the LVB for Department of Chemistry (KI), Pharmacy (FAI) and Biosciences (IBV). University of Oslo.
- Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET. (2025-12-21). Fisher Scientific.
- SAFETY DATA SHEET. (2025-10-14). Tokyo Chemical Industry.
Sources
- 1. dnr.mo.gov [dnr.mo.gov]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
